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molecular formula C10H15N3O B8680567 4-methoxy-6-piperidin-4-ylpyrimidine

4-methoxy-6-piperidin-4-ylpyrimidine

Cat. No. B8680567
M. Wt: 193.25 g/mol
InChI Key: CDXPHWPBCCAEPW-UHFFFAOYSA-N
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Patent
US08741892B2

Procedure details

1.16 g 4-(6-Methoxy-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester were stirred in 2 mL 4 mol/L HCl solution in dioxane for 40 min. The mixture was diluted with dioxane and basified with sodiumcarbonate. The suspension was filtered and the filtrate was concentrated to give 0.24 g of the desired product.
Name
4-(6-Methoxy-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[C:18]([O:20][CH3:21])[N:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C>Cl.O1CCOCC1.C(=O)([O-])[O-].[Na+].[Na+]>[CH3:21][O:20][C:18]1[CH:19]=[C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[N:15]=[CH:16][N:17]=1 |f:3.4.5|

Inputs

Step One
Name
4-(6-Methoxy-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.16 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=NC=NC(=C1)OC
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=NC(=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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